

A Comparative Guide to SR-3029 and Other $CK1\delta/\epsilon$ Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **SR-3029** with other notable Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ) inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Introduction to CK1 δ / ϵ Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. The δ and ϵ isoforms, in particular, are key regulators of the Wnt/ β -catenin signaling pathway, which is frequently dysregulated in cancer.[1] Inhibition of CK1 δ / ϵ has emerged as a promising therapeutic strategy for various diseases, including cancer and neurological disorders. This guide focuses on a comparative analysis of **SR-3029**, a potent and selective CK1 δ / ϵ inhibitor, against two other widely used inhibitors: PF-670462 and IC261.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy and potential for off-target effects of a kinase inhibitor are determined by its potency against the intended target and its selectivity across the human kinome. The following tables summarize the key quantitative data for **SR-3029**, PF-670462, and IC261.



Biochemical Potency

Inhibitor	Target	IC50 (nM)	Ki (nM)
SR-3029	CK1δ	44[2][3][4][5][6]	97[6]
CK1ε	260[2][3][4][6]	97[6]	
PF-670462	CK1δ	14[7][8][9]	Not Reported
CK1ε	7.7[7][8][9]	Not Reported	
IC261	СК1δ	1000	Not Reported
CK1ε	1000	Not Reported	

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Cellular Activity

Inhibitor	Cell Line	EC50 (nM)
SR-3029	A375 (Melanoma)	86[6]
PF-670462	A375 (Melanoma)	>10,000[10]
IC261	A375 (Melanoma)	Not Reported

EC50: Half-maximal effective concentration.

In-Depth Inhibitor Profiles SR-3029

SR-3029 is a potent, ATP-competitive inhibitor of CK1 δ and CK1 ϵ .[6] It demonstrates high selectivity for these isoforms with minimal off-target effects on a broad kinase panel.[10] A kinome scan revealed that at a concentration of 10 μ M, SR-3029 strongly inhibits only a few other kinases, including CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, CDK6/cyclin D3, and FLT3, with IC50 values in the range of 368-576 nM for the CDKs and 3000 nM for FLT3.[6] Due to its high selectivity, SR-3029 is a valuable tool for specifically probing the functions of CK1 δ and CK1 ϵ in cellular pathways. It has been shown to inhibit the proliferation of melanoma and breast cancer cell lines.[3]



PF-670462

PF-670462 is a highly potent inhibitor of CK1 δ and CK1 ϵ in biochemical assays.[7][8][9] However, it exhibits significant off-target effects at concentrations typically used in cell-based assays.[10][11] A kinome scan demonstrated that at 10 μ M, PF-670462 inhibits 44 other kinases by more than 90%, including JNK and p38 isoforms.[10] This lack of selectivity can complicate the interpretation of cellular phenotypes, as the observed effects may not be solely attributable to CK1 δ / ϵ inhibition. Despite its biochemical potency, PF-670462 shows weak anti-proliferative activity in cellular assays.[10]

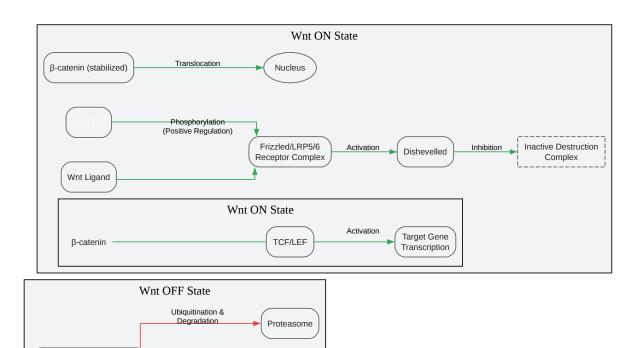
IC261

IC261 is a less potent inhibitor of CK1 δ and CK1 ϵ compared to **SR-3029** and PF-670462, with an IC50 in the micromolar range. A significant characteristic of IC261 is its potent off-target activity as an inhibitor of microtubule polymerization.[8][12] This effect occurs at concentrations lower than those required for effective CK1 δ / ϵ inhibition in cells and is largely responsible for the cytotoxic and cell cycle arrest phenotypes observed with this compound.[8][12][13] Therefore, attributing cellular effects solely to CK1 δ / ϵ inhibition when using IC261 requires careful consideration and appropriate control experiments.

Signaling Pathway Context: Wnt/β-catenin

CK1 δ and CK1 ϵ are positive regulators of the canonical Wnt/ β -catenin signaling pathway.[1] In the absence of a Wnt ligand, a "destruction complex" containing Axin, APC, GSK3 β , and CK1 α phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/ δ , the destruction complex is recruited to the plasma membrane, and its activity is inhibited. This leads to the stabilization and accumulation of β -catenin in the cytoplasm, followed by its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival. CK1 δ / ϵ contribute to this process by phosphorylating key components of the pathway.





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β-catenin

Caption: Canonical Wnt/β-catenin signaling pathway.

Phosphorylation

Experimental Methodologies

The following sections describe representative protocols for the key assays used to characterize and compare CK1 δ / ϵ inhibitors.

In Vitro Kinase Assay

Destruction Complex

(Axin, APC, GSK3β, CK1α)





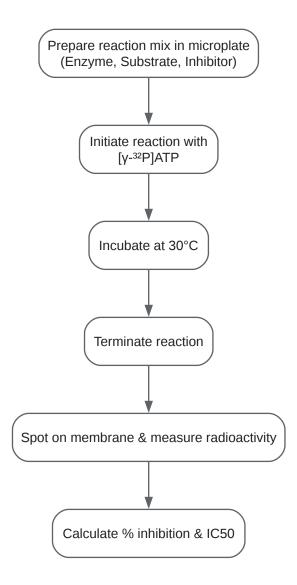


This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CK1 δ or CK1 ϵ . A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [y-32P]ATP into a substrate.

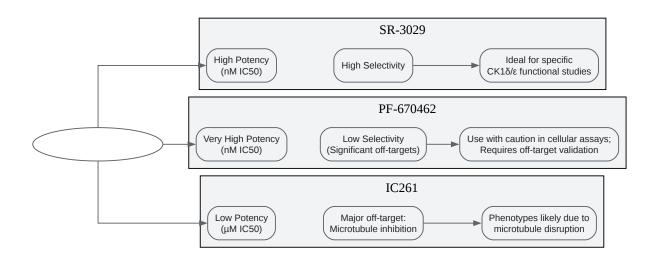
Protocol Outline:

- Reaction Setup: In a microplate, combine the purified CK1δ or CK1ε enzyme, a suitable substrate (e.g., α-casein), and the inhibitor at various concentrations in a kinase assay buffer.
- Reaction Initiation: Start the reaction by adding a solution containing [y-32P]ATP and MgCl₂.
- Incubation: Incubate the plate at 30°C for a defined period, ensuring the reaction proceeds within the linear range.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO) for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.









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